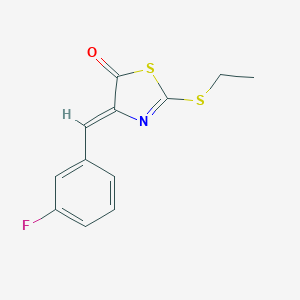![molecular formula C28H28N2O B307678 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole](/img/structure/B307678.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, also known as MMPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMPI belongs to the class of indole derivatives and has shown promising results in various fields of research, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and angiogenesis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can affect various biochemical and physiological processes in the body. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to affect the expression of various genes that are involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole in lab experiments is its high potency and specificity. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to have a low toxicity profile, making it a safe compound to use in research. However, one of the limitations of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole. One area of focus is the development of more efficient synthesis methods for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, which can help to reduce the cost and time required for its production. Another area of focus is the identification of new potential applications for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, such as in the treatment of other neurological disorders or in the development of new anti-cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole and its effects on various biochemical and physiological processes in the body.
Métodos De Síntesis
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-propoxybenzyl bromide, followed by a palladium-catalyzed coupling reaction with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The final product is obtained through a Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-methyl-1H-indole.
Aplicaciones Científicas De Investigación
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been extensively studied for its potential applications in cancer research. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has anti-proliferative effects on a wide range of cancer cells, including breast, lung, and prostate cancer. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to inhibit angiogenesis, a process that is crucial for the growth and spread of cancer cells.
In addition to cancer research, 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also shown potential in treating neurological disorders such as Alzheimer's disease. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.
Propiedades
Nombre del producto |
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole |
|---|---|
Fórmula molecular |
C28H28N2O |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-propoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C28H28N2O/c1-4-17-31-25-16-10-7-13-22(25)28(26-18(2)29-23-14-8-5-11-20(23)26)27-19(3)30-24-15-9-6-12-21(24)27/h5-16,28-30H,4,17H2,1-3H3 |
Clave InChI |
CVKJWAYGKAAGMB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
SMILES canónico |
CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![3-(Ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307597.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)
![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)

![7-Acetyl-3-(allylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307608.png)
![4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B307612.png)
![4-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl butanoate](/img/structure/B307613.png)
![7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307614.png)
![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)
![7-Butyryl-6-(3-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307618.png)